3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
説明
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-27-21-20(22(31)30(24(27)32)16-18-10-5-6-11-19(18)25)29-14-7-13-28(23(29)26-21)15-12-17-8-3-2-4-9-17/h2-6,8-11H,7,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONVJKRYAMQTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrimido[2,1-f]purine core
- Substituents including 2-chlorobenzyl and phenethyl groups
- A methyl group at the 1-position
These structural components contribute to its interaction with biological targets.
Pharmacological Effects
-
Adenosine Receptor Modulation
- The compound is known to interact with adenosine receptors (ARs), particularly the A1 and A2A subtypes. Research indicates that derivatives of this compound can serve as dual antagonists for these receptors, which are implicated in various physiological processes including neurotransmission and cardiovascular function. For instance, certain derivatives have shown Ki values in the nanomolar range for both A1 (e.g., 249 nM) and A2A receptors (e.g., 253 nM) .
-
Monoamine Oxidase Inhibition
- Additionally, some studies have reported that this compound exhibits inhibitory effects on monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. This inhibition can enhance dopaminergic signaling, which is beneficial in treating neurodegenerative diseases like Parkinson's disease .
The biological activity of 3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be attributed to its ability to:
- Block Adenosine Receptors : By antagonizing ARs, it can modulate neurotransmitter release and influence various signaling pathways.
- Inhibit MAO-B Activity : This leads to increased levels of monoamines in the brain, potentially improving mood and cognitive function.
Study on Purine Derivatives
A study focused on a series of tetrahydropyrimidine derivatives highlighted the significance of substituents at specific nitrogen positions (N1 and N3) for enhancing biological activity. The findings suggested that introducing various benzyl and phenethyl groups at position 8 significantly improved receptor affinity and selectivity .
Comparative Analysis of Related Compounds
| Compound Name | Ki (nM) A1 | Ki (nM) A2A | IC50 MAO-B (nM) |
|---|---|---|---|
| 3-(2-chlorobenzyl)-1-methyl derivative | 249 | 253 | 508 |
| 8-(3,4-Dichlorobenzyl) derivative | 351 | 322 | 260 |
This table summarizes the comparative affinities of various derivatives against adenosine receptors and MAO-B, illustrating the potential of modifications in enhancing pharmacological properties.
類似化合物との比較
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at positions 3, 9, and 1 (Table 1). For example:
- 9-(4-Chlorophenyl)-3-ethyl-1-methyl analog (): The ethyl group at position 3 and 4-chlorophenyl at position 9 may alter steric hindrance and solubility, affecting bioavailability .
- 9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl analog (): Dual halogenation (Cl, F) enhances electronic effects, improving MAO-B inhibition activity compared to the mono-chlorinated target compound .
Table 1: Substituent Comparison of Pyrimido[2,1-f]purine-dione Derivatives
Q & A
Q. What are the foundational synthetic routes for this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Preparation of the chlorobenzyl intermediate via Friedel-Crafts alkylation.
- Step 2 : Introduction of the phenethyl group through nucleophilic substitution or coupling reactions.
- Step 3 : Cyclization to form the tetrahydropyrimidopurine core, followed by methylation to finalize the structure. Key parameters include solvent polarity (e.g., dichloromethane or ethanol) and catalysts (e.g., Pd/C). Yield optimization requires temperature control (80–120°C) and purification via column chromatography .
Q. Which spectroscopic methods are critical for structural confirmation?
Essential techniques include:
- NMR (1H/13C) : Assigns substituents (e.g., chlorobenzyl protons at δ 4.5–5.0 ppm) and confirms regiochemistry.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 461.2).
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and aromatic C-Cl bonds .
Q. What preliminary biological screening approaches are recommended?
- In vitro cytotoxicity assays : Use MTT or ATP-based assays on cancer cell lines (e.g., MCF-7) at concentrations of 1–50 μM.
- Enzyme inhibition studies : Test against kinases (e.g., PI3K) using fluorescence polarization assays.
- Dose-response curves : Establish IC50 values to prioritize lead optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
- Design of Experiments (DOE) : Screen variables like catalyst loading (0.5–5 mol% Pd), solvent (DMF vs. THF), and temperature.
- Microwave-assisted synthesis : Reduces cyclization time from 12 hours to 30 minutes.
- Flow chemistry : Enhances reproducibility for multi-step reactions .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and assay conditions (e.g., 48-hour incubation).
- Target validation : CRISPR knockdown of suspected targets (e.g., caspase-3) to confirm mechanism.
- Metabolic stability testing : Assess hepatic microsomal degradation to explain in vitro-in vivo discrepancies .
Q. How can computational modeling guide SAR studies?
- Docking simulations : Use AutoDock Vina to predict binding poses in kinase pockets (e.g., CDK2).
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with cytotoxicity (R² > 0.85).
- MD simulations : Analyze conformational stability of the purine core in aqueous solutions .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers and analyze degradation products via LC-MS.
- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using HPLC.
- Light/heat stress tests : Monitor structural integrity via NMR after 72-hour exposure .
Q. How can green chemistry principles be applied to its synthesis?
- Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME).
- Catalyst recycling : Recover Pd/C via filtration for reuse (3–5 cycles).
- One-pot reactions : Combine Friedel-Crafts and cyclization steps to reduce waste .
Q. What approaches validate target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (ΔTm ≥ 2°C).
- Photoaffinity labeling : Use a UV-activated probe derivative to crosslink with binding partners.
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD < 100 nM) .
Q. How can in vitro findings be translated to in vivo models effectively?
- PK/PD modeling : Correlate plasma concentrations (Cmax = 1.2 μg/mL) with tumor suppression in xenografts.
- Toxicogenomics : Identify off-target effects via RNA-seq of liver/kidney tissues.
- Bioavailability enhancement : Formulate with PEGylated nanoparticles to improve oral absorption .
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